1-(Tert-butoxycarbonyl)-2,6-dimethylpiperidine-3-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-3-carboxylic acid is a compound commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amines during chemical reactions. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under acidic conditions .
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-3-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-3-carboxylic acid undergoes various chemical reactions, primarily involving the Boc protecting group. These reactions include:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While the Boc group itself is stable under oxidative and reductive conditions, the piperidine ring can undergo such transformations depending on the reagents used.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-3-carboxylic acid is extensively used in scientific research, particularly in:
Mechanism of Action
The primary mechanism of action for 1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-3-carboxylic acid involves the protection and deprotection of amine groups. The Boc group is added to the amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and decarboxylation to release the free amine .
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-3-carboxylic acid can be compared to other Boc-protected compounds, such as:
1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a piperidine ring.
1-(tert-Butoxycarbonyl)-2-pyrrolidinone: Features a pyrrolidinone ring and is used in similar applications.
Di-tert-butyl dicarbonate: The reagent used to introduce the Boc group, which can be compared in terms of reactivity and stability.
These compounds share the common feature of the Boc protecting group but differ in their core structures and specific applications.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2,6-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-8-6-7-10(11(15)16)9(2)14(8)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16) |
InChI Key |
VVQRINVOGSUMDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(N1C(=O)OC(C)(C)C)C)C(=O)O |
Origin of Product |
United States |
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